Boc-3-iodo-D-alanine methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3-iodo-D-alanine methyl ester can be synthesized through the iodination of N-Boc-D-serine methyl ester. The process involves dissolving triphenylphosphine and imidazole in dry dichloromethane, followed by the addition of iodine at 0°C. The reaction mixture is stirred for 45 minutes before adding the compound N-Boc-D-serine methyl ester in batches. After stirring at room temperature for 2 hours, the reaction is quenched with acetic acid and sodium thiosulfate aqueous solution. The organic phase is then extracted and concentrated, and the target compound is isolated through silica gel column chromatography with a yield of 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-3-iodo-D-alanine methyl ester primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in peptide coupling reactions, given its role in peptide synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triphenylphosphine, imidazole, iodine, acetic acid, and sodium thiosulfate. The reactions are typically carried out in solvents like dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide synthesis, it forms part of larger peptide chains.
Scientific Research Applications
Boc-3-iodo-D-alanine methyl ester is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential HIV inhibitors and epidermal growth factor receptor (EGFR) inhibitors.
Agrochemicals: It is utilized in the synthesis of compounds with potential agricultural applications.
Mechanism of Action
The mechanism of action of Boc-3-iodo-D-alanine methyl ester is primarily related to its role as an intermediate in organic synthesis. It facilitates the formation of peptide bonds in peptide synthesis and can undergo substitution reactions due to the presence of the iodine atom. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
Boc-D-serine methyl ester: Used as a precursor in the synthesis of Boc-3-iodo-D-alanine methyl ester.
Boc-D-phenylalanine methyl ester: Another compound used in peptide synthesis with similar protective groups.
Boc-D-arginine methyl ester: Utilized in peptide synthesis with different side chain functionalities
Uniqueness
This compound is unique due to the presence of the iodine atom, which makes it particularly useful in substitution reactions. Its role in the synthesis of potential HIV and EGFR inhibitors also highlights its significance in pharmaceutical research.
Properties
IUPAC Name |
methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465249 | |
Record name | Boc-3-iodo-D-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170848-34-7 | |
Record name | Boc-3-iodo-D-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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